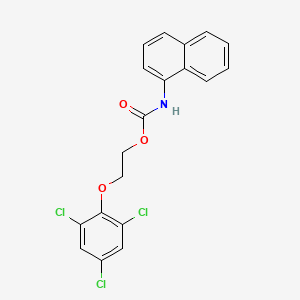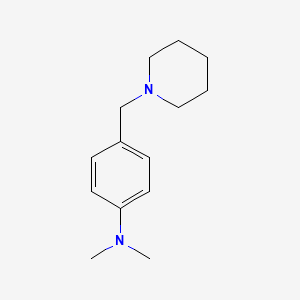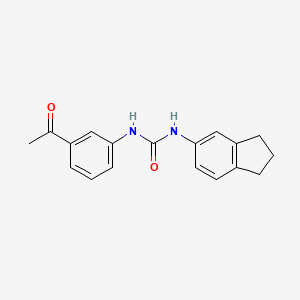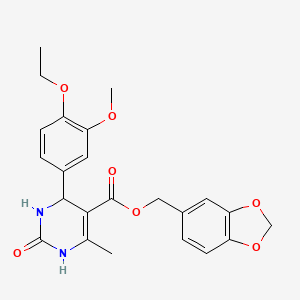
2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate, also known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and thrips. Fenoxycarb is also used in veterinary medicine to control fleas and ticks in pets.
Wirkmechanismus
Fenoxycarb works by inhibiting the activity of acetylcholinesterase, which is essential for nerve impulse transmission in insects. This leads to paralysis and death of the insect. Fenoxycarb is considered to be a selective insecticide, as it has minimal impact on non-target organisms.
Biochemical and physiological effects:
Fenoxycarb has been found to have minimal impact on non-target organisms, including mammals and birds. It has a low toxicity to humans and is considered to be safe when used according to label instructions. However, 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate has been found to be toxic to aquatic organisms, including fish and crustaceans.
Vorteile Und Einschränkungen Für Laborexperimente
Fenoxycarb is a widely used insecticide and has been extensively studied for its insecticidal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate has limitations in terms of its selectivity and toxicity to non-target organisms. It is important to use this compound with caution and follow label instructions carefully.
Zukünftige Richtungen
1. Development of new formulations of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate that are more effective against resistant pests.
2. Investigation of the impact of this compound on non-target organisms, including soil microorganisms and beneficial insects.
3. Development of alternative insecticides that are less toxic to the environment.
4. Investigation of the potential of this compound as a tool for integrated pest management in agriculture.
5. Study of the potential of this compound as a treatment for parasitic diseases in humans and animals.
Synthesemethoden
Fenoxycarb can be synthesized by reacting 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. The ethanol is then reacted with 1-naphthyl isocyanate to form 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate.
Wissenschaftliche Forschungsanwendungen
Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including those that have developed resistance to other insecticides. Fenoxycarb works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for nerve impulse transmission in insects.
Eigenschaften
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO3/c20-13-10-15(21)18(16(22)11-13)25-8-9-26-19(24)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-7,10-11H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPRQBTTPHDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-5-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5203727.png)
![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)

![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B5203773.png)
![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)

![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
